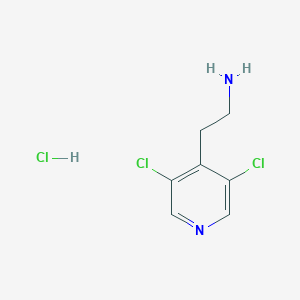

2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2418731-95-8 . It has a molecular weight of 227.52 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride” is 1S/C7H8Cl2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H . This code provides a specific description of the structure of the molecule.It is a powder at room temperature . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

DNA Binding and Cytotoxicity Studies

Research on Cu(II) complexes with tridentate ligands, including analogs of 2-(3,5-Dichloropyridin-4-yl)ethanamine, has revealed significant DNA binding properties and nuclease activity. These complexes exhibit low toxicity towards cancer cell lines, suggesting potential applications in targeted cancer therapy and as tools for studying DNA interactions. The DNA cleavage activity of these complexes, enhanced by reducing agents, underscores their potential in therapeutic interventions involving DNA damage mechanisms (Kumar et al., 2012).

Ligand Exchange and Spin State Equilibria

Fe(II) complexes based on ligands related to 2-(3,5-Dichloropyridin-4-yl)ethanamine have been characterized for their ligand exchange behaviors and spin state equilibria in aqueous media. These findings are crucial for understanding the environmental stability and reactivity of such complexes, which can be applied in catalysis and as models for biological systems involving iron (Draksharapu et al., 2012).

Corrosion Inhibition

Cadmium(II) Schiff base complexes derived from ligands similar to 2-(3,5-Dichloropyridin-4-yl)ethanamine have demonstrated corrosion inhibition properties on mild steel. This application is particularly relevant in materials science, where protecting industrial materials from corrosion is crucial. The use of such complexes could lead to the development of more effective and environmentally friendly corrosion inhibitors (Das et al., 2017).

Photophysical Properties

The study of organic-inorganic hybrid materials involving zinc complexes and ligands related to 2-(3,5-Dichloropyridin-4-yl)ethanamine has unveiled unique photophysical properties. These materials' structural and luminescent characteristics make them suitable for applications in optoelectronic devices and sensors. Understanding these complexes' interaction with light can lead to advances in light-emitting diodes (LEDs), photovoltaic cells, and fluorescence sensors (Buvaylo et al., 2015).

Catalysis

Complexes featuring (imino)pyridine ligands, similar in structure to 2-(3,5-Dichloropyridin-4-yl)ethanamine, have been explored as catalysts for ethylene dimerization. These studies contribute to the broader field of homogeneous catalysis, offering insights into designing more efficient and selective catalysts for polymer production and organic synthesis. Such catalysts are crucial for the chemical industry, enabling more sustainable processes and materials (Nyamato et al., 2015).

Safety and Hazards

properties

IUPAC Name |

2-(3,5-dichloropyridin-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2.ClH/c8-6-3-11-4-7(9)5(6)1-2-10;/h3-4H,1-2,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQXCXGPUFBOBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)CCN)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dichloropyridin-4-yl)ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779664.png)

![3-[(3-fluorophenyl)(4-methylpiperidin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2779665.png)

![N-(2,4-difluorophenyl)-N'-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2779667.png)

![3-[[4-[3-(Trifluoromethyl)phenoxy]piperidin-1-yl]methyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2779674.png)

![1'-Benzyl-1',2'-dihydrospiro[1,3-dithiolane-2,3'-indole]-2'-one](/img/structure/B2779675.png)

![5-benzyl-3-(4-chlorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2779677.png)